OATP1B1 Transporter Inhibition: Ezetimibe Glucuronide Exhibits 30–100× Greater Potency Than Parent Ezetimibe
Ezetimibe glucuronide is a potent inhibitor of the hepatic uptake transporter OATP1B1, a clinically significant mediator of drug-drug interactions, whereas the parent compound ezetimibe shows markedly weaker inhibitory activity. This differential potency has direct implications for predicting interactions with OATP substrates such as statins [1].
| Evidence Dimension | OATP1B1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.14–0.26 μmol/L (ezetimibe glucuronide) |
| Comparator Or Baseline | Parent ezetimibe: approximately 30–100 times less potent (estimated IC50 range: 4.2–26 μmol/L) |
| Quantified Difference | Ezetimibe glucuronide is 30–100 times more potent than parent ezetimibe as an OATP1B1 inhibitor |
| Conditions | HEK293 cells transfected with human OATP1B1; inhibition of bromosulfophthalein uptake |
Why This Matters
For laboratories conducting in vitro drug-drug interaction studies or pharmacokinetic modeling, the 30–100× greater transporter inhibition potency of ezetimibe glucuronide makes it the requisite analyte for accurately assessing OATP1B1-mediated interaction risk—use of the parent compound would substantially underestimate potential clinical interactions.
- [1] Oswald S, et al. Disposition of ezetimibe is influenced by polymorphisms of the hepatic uptake carrier OATP1B1. Pharmacogenet Genomics. 2008;18(7):559-568. View Source
